1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3S This compound is known for its unique structure, which includes a cyclobutane ring and a sulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with methylsulfonamide under acidic conditions to form the sulfonimidoyl intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and substituted cyclobutane derivatives .
Scientific Research Applications
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, share structural similarities.
Sulfoximines: These compounds have a similar sulfur (VI) center and exhibit comparable reactivity.
Sulfonimidamides: These compounds are closely related and share similar synthetic routes and applications.
Uniqueness
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of ring strain and for developing novel chemical entities .
Properties
IUPAC Name |
1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGANFOEPVXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1(CCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.